REACTION_CXSMILES
|
N#N.[CH3:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[NH:6][CH:5]=1.[O-:15]S(OOS([O-])(=O)=O)(=O)=O.[Na+].[Na+].O>CS(C)=O>[O:14]=[C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([CH:3]=[O:15])=[CH:5][NH:6]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
CC1=CNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
Cu(NO3)2.3H2O
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
432 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
NaNO3
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
Then, whilst cooling
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
1-oxo-1,2-dihydro-isoquinoline-4-carbaldehyde can be filtered from the light green suspension
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted 3 more times with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc phases are washed with water (3×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=C(C2=CC=CC=C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |